molecular formula C11H15NO2 B13525191 2-Amino-1-(2-ethoxyphenyl)-1-propanone

2-Amino-1-(2-ethoxyphenyl)-1-propanone

Cat. No.: B13525191
M. Wt: 193.24 g/mol
InChI Key: BNCYFKVIABHDJO-UHFFFAOYSA-N
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Description

2-Amino-1-(2-ethoxyphenyl)-1-propanone is a substituted cathinone derivative characterized by a propanone backbone with an amino group at the β-position and a 2-ethoxyphenyl substituent at the α-carbon. The ethoxy group (-OCH₂CH₃) at the ortho position of the aromatic ring distinguishes it from related compounds.

However, its specific biological activity remains understudied compared to well-characterized analogs.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-amino-1-(2-ethoxyphenyl)propan-1-one

InChI

InChI=1S/C11H15NO2/c1-3-14-10-7-5-4-6-9(10)11(13)8(2)12/h4-8H,3,12H2,1-2H3

InChI Key

BNCYFKVIABHDJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-ethoxyphenyl)propan-1-one typically involves the reaction of 2-ethoxybenzaldehyde with nitroethane to form 2-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of 2-amino-1-(2-ethoxyphenyl)propan-1-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the choice of solvents. Continuous flow reactors and catalytic hydrogenation are commonly employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2-ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: 2-ethoxyphenylacetic acid

    Reduction: 2-amino-1-(2-ethoxyphenyl)propan-1-ol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-amino-1-(2-ethoxyphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

2-Amino-1-(3-chlorophenyl)-1-propanone
  • Structure : A 3-chloro substituent replaces the ethoxy group.
  • Properties: The electron-withdrawing chlorine atom increases polarity, raising the melting point (183.64 g/mol) compared to the ethoxy analog (193.24 g/mol). This compound is a known metabolite in pharmaceutical analysis, with strict impurity limits (≤0.3% in pharmacopeial standards) .
  • Applications : Used as a reference standard in drug quality control .
2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone
  • Structure : Two methoxy groups at the 2- and 5-positions.
  • This structural motif is common in hallucinogenic analogs (e.g., dimethoxycathinones) .
2-Amino-1-(2-hydroxyphenyl)ethanone
  • Structure : A hydroxyl group replaces the ethoxy substituent.
  • Properties : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. Synthesized via hydriodic acid reduction of nitro-coumarin derivatives .

Modifications to the Amino/Ketone Groups

2-(Methylamino)-1-(3-methylphenyl)propan-1-one
  • Structure: Methylation of the amino group and a 3-methylphenyl substituent.
  • Properties: The methylamino group reduces basicity compared to primary amines. This compound is a controlled substance due to its stimulant effects, highlighting the pharmacological impact of N-alkylation .
1-(2-(2-(Diethylamino)ethoxy)phenyl)-3-phenyl-1-propanone hydrochloride
  • Structure: A diethylamino-ethoxy side chain and phenylpropanone core.
  • Properties: The tertiary amine enhances solubility as a hydrochloride salt. Used clinically as a vasodilator (e.g., Etafenone) .

Comparative Data Table

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Applications/Properties References
2-Amino-1-(2-ethoxyphenyl)-1-propanone C₁₁H₁₅NO₂ 2-ethoxy phenyl 193.24 Understudied; potential CNS activity -
2-Amino-1-(3-chlorophenyl)-1-propanone C₉H₁₀ClNO 3-chloro phenyl 183.64 Drug metabolite; impurity standard
2-Amino-1-(2,5-dimethoxyphenyl)-1-propanone C₁₁H₁₅NO₃ 2,5-dimethoxy phenyl 209.24 Psychoactive research
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 2-hydroxy phenyl 151.17 Solubility studies; synthetic intermediate
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₅NO 3-methyl phenyl, N-methyl 177.25 Controlled stimulant

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